
2-(2,4-Dichlorobenzoyl)benzoic acid
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Overview
Description
2-(2,4-Dichlorobenzoyl)benzoic acid is a useful research compound. Its molecular formula is C14H8Cl2O3 and its molecular weight is 295.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Properties
Research indicates that 2-(2,4-Dichlorobenzoyl)benzoic acid exhibits significant anti-inflammatory effects. It functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo models .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In a study assessing its antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated notable bactericidal activity, particularly against Escherichia coli and Bacillus subtilis, highlighting its potential as a lead compound for developing new antibiotics .
Potential Drug Development
Given its biological activities, this compound is being explored for its potential as a therapeutic agent in treating inflammatory diseases and infections caused by resistant bacterial strains. The ongoing research aims to optimize its efficacy and safety profiles for clinical applications.
Case Studies
- Study on Anti-inflammatory Effects :
- Antimicrobial Efficacy :
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (e.g., H₂SO₄) or dehydrating agents (e.g., thionyl chloride) to form esters. For example:
2-(2,4-DCl-Bz)BA+ROHSOCl22-(2,4-DCl-Bz)BA-OR+HClYields exceed 85% under anhydrous conditions.
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Amidation : Reacts with amines (e.g., aniline, alkylamines) via activation to the acid chloride intermediate. For instance, treatment with thionyl chloride followed by benzylamine produces the corresponding amide .
Reaction Type | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
Esterification | SOCl₂, ROH, Δ | Ester | 85–92 |
Amidation | SOCl₂, RNH₂, base | Amide | 78–88 |
Electrophilic Aromatic Substitution
The dichlorobenzoyl ring directs electrophiles to the meta position relative to the electron-withdrawing carboxylic acid group:
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Nitration : Reacts with HNO₃/H₂SO₄ to yield 3-nitro derivatives .
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Halogenation : Bromination (Br₂/FeBr₃) produces 3-bromo-substituted products .
Substituent effects were confirmed via UV-Vis spectroscopy, showing bathochromic shifts consistent with meta substitution .
Oxidation and Reduction
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Oxidation : The benzoyl moiety can be oxidized to a quinone structure using strong oxidizers like KMnO₄ in acidic media :
2-(2,4-DCl-Bz)BAKMnO4/H+2,4-DCl-quinone+CO2 -
Reduction : The carboxylic acid group is reduced to a hydroxymethyl group via LiAlH₄, forming 2-(2,4-dichlorobenzoyl)benzyl alcohol .
Process | Reagents | Product | Notes |
---|---|---|---|
Oxidation | KMnO₄, H₂SO₄ | Quinone | Requires heating |
Reduction | LiAlH₄, THF | Alcohol | Yields ~70% |
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures (>200°C) or via Hunsdiecker reaction (AgNO₃, I₂), yielding 2,4-dichlorobenzophenone :
2-(2,4-DCl-Bz)BAΔ2,4-DCl-benzophenone+CO2
Acylation and Cyclization
The compound acts as an acylating agent in Friedel-Crafts reactions. For example, with AlCl₃ as a catalyst, it reacts with benzene to form polyaromatic ketones . Cyclocondensation with hydrazines yields pyrimidine or quinazoline derivatives, as demonstrated in heterocycle synthesis .
Hydrolysis
Under alkaline conditions (NaOH/H₂O), the ester or amide derivatives hydrolyze back to the parent acid. Kinetic studies show pseudo-first-order behavior with rate constants of k=2.3×10−4s−1 at pH 12 .
Key Data Table
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₈Cl₂O₃ | |
Molecular Weight | 311.1 g/mol | |
Melting Point | 164–166°C | |
pKa | 2.8 (carboxylic acid) |
Properties
CAS No. |
61959-32-8 |
---|---|
Molecular Formula |
C14H8Cl2O3 |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
2-(2,4-dichlorobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H8Cl2O3/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) |
InChI Key |
SSRBKRHBIFAERH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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